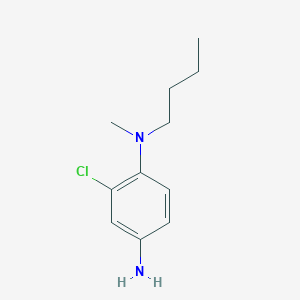

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

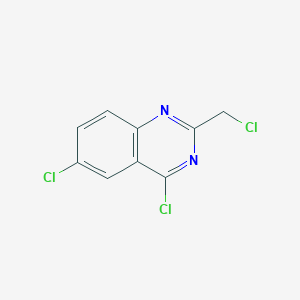

Molecular Structure Analysis

The molecular formula of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is C11H17ClN2 . The exact mass is 212.1080262 g/mol .Physical And Chemical Properties Analysis

The molecular weight of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is 212.72 g/mol . It has a complexity of 163 . The topological polar surface area is 29.3 Ų .Scientific Research Applications

Polyimide Synthesis

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine and its derivatives have been utilized in the synthesis of polyimides. For instance, Liaw and Liaw (1996) demonstrated the use of a novel diamine containing bulky tert-butyl substituent, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB), as a monomer for creating polyimides via a two-stage procedure, resulting in transparent, flexible, and tough polyimide films with high tensile strength and glass transition temperatures between 240-268°C (Liaw & Liaw, 1996).

Anti-inflammatory Potential

In the field of pharmacology, derivatives of this compound, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), have shown anti-inflammatory effects. A study by Shin et al. (2005) discovered that BMD inhibited nitric oxide production in macrophages and suppressed nuclear factor-kappaB activation, indicating its potential in treating NO-associated inflammatory diseases (Shin et al., 2005).

Engineering Plastics and Polymers

Further applications in material science include the creation of high-performance engineering plastics. Iqbal et al. (2015) synthesized a series of polyimides with azomethine functionality in the backbone, using substituted aromatic diamines derived from N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. These polyimides exhibited high thermal stability and solubility, making them attractive for engineering applications (Iqbal et al., 2015).

Corrosion Inhibition

This compound and its derivatives also find use as corrosion inhibitors. Hashim et al. (2012) explored the efficiency of Schiff base compounds derived from this diamine as corrosion inhibitors, finding them effective at preventing mild steel corrosion in acidic environments (Hashim et al., 2012).

properties

IUPAC Name |

1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVMMBDZCAWTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)